tert-butyl 4-(dimethylamino)-4-formylpiperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-(dimethylamino)-4-formylpiperidine-1-carboxylate is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl ester group, a dimethylamino group, and a formyl group attached to a piperidine ring. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(dimethylamino)-4-formylpiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: Piperidine, tert-butyl chloroformate, dimethylamine.
Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or tetrahydrofuran are commonly used.
Procedure: Piperidine is reacted with tert-butyl chloroformate in the presence of a base, such as triethylamine, to form the tert-butyl ester intermediate. This intermediate is then reacted with dimethylamine to introduce the dimethylamino group, followed by formylation to obtain the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems are often employed to achieve better control over reaction parameters and to minimize side reactions .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(dimethylamino)-4-formylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dimethylamino group can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Tert-butyl 4-(dimethylamino)-4-formylpiperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl 4-(dimethylamino)-4-formylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the formyl group can undergo nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(dimethylamino)piperidine-1-carboxylate: Lacks the formyl group, which may affect its reactivity and biological activity.
Tert-butyl 4-(methylamino)-4-formylpiperidine-1-carboxylate: Contains a methylamino group instead of a dimethylamino group, which may influence its chemical properties.
Uniqueness
Tert-butyl 4-(dimethylamino)-4-formylpiperidine-1-carboxylate is unique due to the presence of both the dimethylamino and formyl groups, which confer distinct reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for various synthetic and research applications .
Properties
CAS No. |
2731007-86-4 |
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Molecular Formula |
C13H24N2O3 |
Molecular Weight |
256.3 |
Purity |
95 |
Origin of Product |
United States |
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